Irisquinone

Overview

Description

Irisquinone is a naturally occurring compound isolated from the seeds of Iris pallasi, a plant belonging to the Iridaceae family. This compound has garnered significant attention due to its potent antitumor properties. It is a type of 1,4-benzoquinone and has been found to be effective against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irisquinone can be achieved through several methods. One efficient synthetic route involves a five-step process starting from 3,5-dimethoxycarboxaldehyde. The steps include Wittig reaction, reduction, oxidation, another Wittig reaction, and final oxidation. The overall yield of this method is approximately 48% . Key factors such as the ratio of raw materials, temperatures, solvents, reaction times, and types of base for the main reactions are optimized to achieve the best yield .

Another method involves the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form an alkyne, followed by Fremy’s salt oxidation of phenol . This method is known for its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves extraction and purification from the seed oil of Iris pallasi. this method has limitations due to the low yield and high cost of extraction. Therefore, synthetic methods are preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Irisquinone undergoes various chemical reactions, including:

Oxidation: Fremy’s salt oxidation of phenol is a key step in its synthesis.

Substitution: Palladium-catalyzed coupling reactions are used to introduce functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Fremy’s salt (potassium nitrosodisulfonate) is commonly used for oxidation reactions.

Reduction: Palladium on carbon (Pd/C) is used as a catalyst for reduction reactions.

Substitution: Palladium-catalyzed coupling reactions often use bases like piperidine and co-catalysts like copper iodide.

Major Products

The major product formed from these reactions is this compound itself, which is a 1,4-benzoquinone derivative with potent antitumor properties .

Scientific Research Applications

Introduction to Irisquinone

This compound is a naturally occurring 1,4-benzoquinone compound isolated from the seed oil of Iris pallasi. It has garnered attention for its potential applications in cancer treatment due to its cytotoxic properties against various cancer cell lines. This article delves into the scientific research applications of this compound, highlighting its antitumor effects, mechanisms of action, and synthesis methods, supported by comprehensive data tables and case studies.

Case Studies

- Cervical Carcinoma : A study demonstrated that this compound effectively inhibited the growth of cervical carcinoma cells, showcasing its potential as a therapeutic agent in gynecological cancers .

- Hepatoma and Lymphosarcoma : In animal models, this compound exhibited a notable reduction in tumor size and proliferation rates in hepatoma and lymphosarcoma cases, indicating its broad-spectrum antitumor efficacy .

- Ehrlich Ascites Carcinoma : this compound was found to significantly inhibit the respiration of P388 cells and induce mitochondrial damage in Ehrlich ascites carcinoma cells, further supporting its role as an effective anticancer agent .

Summary of Antitumor Effects

| Cancer Type | Model Type | Observed Effect |

|---|---|---|

| Cervical Carcinoma | Cell Lines | Growth inhibition |

| Hepatoma | Animal Models | Tumor size reduction |

| Lymphosarcoma | Animal Models | Proliferation rate decrease |

| Ehrlich Ascites Carcinoma | Cell Lines | Mitochondrial damage |

Beyond its antitumor properties, this compound is being investigated for other potential applications:

- Radiotherapy Sensitization : this compound has been identified as a radiotherapy sensitizer, enhancing the effectiveness of radiation treatment in tumor cells .

- Antimicrobial Activity : Preliminary studies suggest that extracts containing this compound may possess antimicrobial properties against various bacterial strains, although further research is required to elucidate these effects fully .

Mechanism of Action

Irisquinone exerts its effects by damaging the nuclei of cancer cells and inhibiting mitosis. It significantly inhibits the respiration of P388 cells and causes mitochondrial damage to Ehrlich ascites carcinoma cells . Additionally, it increases the levels of cyclic guanosine monophosphate in the plasma of tumor-bearing mice, suggesting a unique mechanism of action different from other cytotoxic agents .

Comparison with Similar Compounds

Irisquinone belongs to the class of quinones, which are known for their ability to interfere with cellular processes. Similar compounds include:

Plumbagin: Another naturally occurring quinone with antitumor properties.

Juglone: A quinone found in walnut trees, known for its antimicrobial and antitumor activities.

Lapachol: A quinone derived from the lapacho tree, used for its antitumor and antimicrobial properties.

Compared to these compounds, this compound is unique due to its specific source (Iris pallasi) and its distinct mechanism of action involving mitochondrial damage and inhibition of cellular respiration .

Biological Activity

Irisquinone, a naturally occurring 1,4-benzoquinone derived from the seeds of Iris pallida, has garnered attention due to its significant biological activities, particularly in the context of cancer treatment. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique 1,4-benzoquinone structure, which contributes to its biological activity. The synthesis of this compound has been optimized through several methods, with one notable approach achieving an overall yield of 70% in six steps using palladium-catalyzed coupling reactions and Fremy’s salt oxidation .

This compound exhibits potent antitumor effects against various cancer types, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma (EAC) in murine models. Research indicates that this compound induces cellular damage by disrupting the nuclei of cancer cells and inhibiting mitosis . Furthermore, it has been shown to significantly inhibit respiration in P388 cells and induce mitochondrial damage in EAC cells .

Case Studies

A study highlighted the efficacy of this compound as a radiation sensitizer in combination with traditional chemotherapy regimens for pediatric cancers. This suggests that this compound may enhance the therapeutic effects of existing treatments while potentially reducing side effects associated with high-dose chemotherapy .

Cytotoxicity and Selectivity

This compound's cytotoxicity has been evaluated in various studies. One investigation reported that while it effectively inhibits cancer cell proliferation, it shows minimal cytotoxicity towards normal human fibroblasts . This selective toxicity is crucial for developing therapies that minimize damage to healthy tissues while targeting malignant cells.

Inhibition of Biofilm Formation

Recent studies have explored the ability of this compound to inhibit biofilm formation in bacterial species. Extracts from Iris species have demonstrated significant activity against both mono- and multi-species oral biofilms. For instance, Iris pallida exhibited strong inhibitory effects on biofilm formation and disruption, correlating with specific phytochemical components like myristic acid .

Pharmacological Profile

Properties

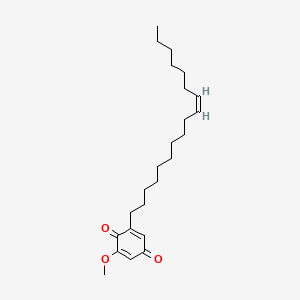

IUPAC Name |

2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCCUFKHCNSRIA-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318175 | |

| Record name | Irisquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56495-82-0 | |

| Record name | Irisquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56495-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056495820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRISQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW0P1VS52W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.